2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a synthetic phenoxyacetamide derivative characterized by a dichlorophenoxy backbone substituted with a furan-3-ylmethyl and a 2-methoxyethyl group. Phenoxyacetamides are known for their versatility in medicinal chemistry, often targeting pathways such as COX-2 inhibition (e.g., 2,4-dichlorophenoxyacetic acid derivatives in ) or acting as auxin agonists (). The furan and methoxyethyl substituents likely influence its solubility, metabolic stability, and binding affinity compared to simpler alkyl or aromatic analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4/c1-21-7-5-19(9-12-4-6-22-10-12)16(20)11-23-15-3-2-13(17)8-14(15)18/h2-4,6,8,10H,5,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXCLFFFJYOXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with the dichlorophenoxy intermediate.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyethyl group.
Reduction: Reduction reactions could target the acetamide moiety or the dichlorophenoxy group.
Substitution: Substitution reactions may occur at the dichlorophenoxy group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furan-2,3-dione derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide may have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a bioactive compound.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, affecting specific pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituents, physicochemical properties, and bioactivity:
Notes:
- logP Trends : The target compound’s furan and methoxyethyl groups may lower logP compared to purely aromatic analogs (e.g., 4.486 in ), improving aqueous solubility.
- Synthetic Yields : Trichloroethyl derivatives () achieve high yields (90%) via condensation, suggesting similar efficiency for the target compound if analogous routes are used .
- Bioactivity : Fluorophenyl and cyclopropyl substituents () enhance antifungal activity, while trichloroethyl derivatives () show COX-2 inhibition. The target compound’s furan group may confer unique binding interactions in enzyme inhibition.
Physicochemical Property Comparison
- Solubility : The methoxyethyl group in the target compound likely increases polarity compared to methylphenyl () or trichloroethyl () analogs.
- Metabolic Stability : Fluorinated analogs () show resistance to oxidative degradation, whereas the furan ring in the target compound may introduce metabolic liabilities.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 332.17 g/mol. The structure features a dichlorophenoxy group, a furan moiety, and an acetamide functional group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of compounds containing furan and phenoxy groups can induce cytotoxic effects on cancer cell lines.
- Antimicrobial Properties : Certain analogs have shown efficacy against bacterial strains, indicating potential as antimicrobial agents.
- Receptor Modulation : The compound may interact with specific receptors, influencing pain pathways and inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Some furan derivatives are known to intercalate into DNA, leading to cleavage and subsequent cytotoxicity. This mechanism is particularly relevant in anticancer applications.
- Receptor Binding : Compounds similar to this one have been studied for their binding affinity to sigma receptors. For instance, a related compound demonstrated high selectivity for the sigma-1 receptor, which is implicated in pain modulation and neuroprotection .
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on a related compound showed significant anticancer activity against breast cancer cell lines. The compound was tested using the MTT assay for cytotoxicity and demonstrated IC50 values in the low micromolar range, suggesting potent activity .
Another investigation focused on the receptor binding profile of similar compounds revealed that they exhibit selective binding to sigma receptors, which could lead to novel analgesic therapies .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics. These studies often utilize animal models to evaluate bioavailability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
